REACTION_CXSMILES
|
C([O-])(=O)C.[K+].C(O)(=O)C.[NH2:10][C:11]1[N:12]=[C:13]([CH2:18][CH2:19][CH2:20][CH3:21])[NH:14][C:15]=1[C:16]#[N:17].CO[CH:24]1[CH2:28][CH2:27][CH:26](OC)O1>ClCCl>[CH2:18]([C:13]1[NH:14][C:15]([C:16]#[N:17])=[C:11]([N:10]2[CH:24]=[CH:28][CH:27]=[CH:26]2)[N:12]=1)[CH2:19][CH2:20][CH3:21] |f:0.1|
|
Name
|
potassium acetate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(NC1C#N)CCCC
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
The majority of the acetic acid was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 10% aqueous K2CO3 (120 mL) each
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane-ethyl acetate (90:10 to 80:20)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Type
|
CUSTOM
|
Details
|
gave a gum that
|
Type
|
CUSTOM
|
Details
|
evaporated once again
|
Type
|
CUSTOM
|
Details
|
was held under a vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford a waxy solid
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1NC(=C(N1)N1C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |